

# A Technical Guide to the Synthesis and Chemical Structure of N-Nonyldeoxynojirimycin

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## Compound of Interest

Compound Name: *N-Nonyldeoxynojirimycin*

Cat. No.: B549758

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## Abstract

**N-Nonyldeoxynojirimycin** (NN-DNJ), a synthetic iminosugar, has garnered significant attention in the scientific community for its potent biological activities. As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), NN-DNJ exhibits strong inhibitory effects on  $\alpha$ -glucosidases and acts as a pharmacological chaperone. These properties make it a promising candidate for the development of therapeutics for various conditions, including viral infections and lysosomal storage disorders such as Gaucher disease. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of **N-Nonyldeoxynojirimycin**, along with its key biological signaling pathways.

## Chemical Structure

**N-Nonyldeoxynojirimycin** is characterized by a piperidine ring, which is a nitrogen-containing six-membered heterocycle, with multiple hydroxyl groups and a nonyl (nine-carbon) alkyl chain attached to the nitrogen atom. This N-alkylation significantly enhances its biological activity compared to its parent compound, deoxynojirimycin.

Table 1: Chemical and Physical Properties of **N-Nonyldeoxynojirimycin**

Property	Value
IUPAC Name	(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol[1]
Synonyms	N-nonyl-DNJ, NN-DNJ
Molecular Formula	C15H31NO4[1]
Molecular Weight	289.41 g/mol [1]
CAS Number	81117-35-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol[2]

## Synthesis of N-Nonyldeoxynojirimycin

The primary method for the synthesis of **N-Nonyldeoxynojirimycin** is through the reductive amination of 1-deoxynojirimycin with nonanaldehyde. This method is efficient, with reported yields of over 90% for similar N-alkylated derivatives.

## Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of **N-Nonyldeoxynojirimycin** from 1-deoxynojirimycin and nonanaldehyde.

Materials:

- 1-deoxynojirimycin (DNJ)
- Nonanaldehyde (Nonanal)
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Methanol (MeOH)
- Dowex 50X8-200 cation exchange resin
- Ammonia solution (aqueous)

- Standard laboratory glassware and purification apparatus

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-deoxynojirimycin (1 equivalent) in methanol.
- **Addition of Aldehyde:** To this solution, add nonanaldehyde (1.2 equivalents).
- **Initiation of Reductive Amination:** Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching and Workup:** Once the reaction is complete, quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure to remove the methanol.
- **Purification:**
  - Dissolve the residue in water and apply it to a Dowex 50X8-200 cation exchange column (H<sup>+</sup> form).
  - Wash the column with water to remove unreacted aldehyde and other impurities.
  - Elute the desired product from the column using an aqueous ammonia solution.
- **Isolation and Characterization:** Collect the fractions containing the product and concentrate them under reduced pressure to yield **N-Nonyldeoxynojirimycin** as a solid. The purity and identity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

## Characterization Data

The structural confirmation of the synthesized **N-Nonyldeoxynojirimycin** is crucial. The following table summarizes the expected characterization data.

Table 2: Spectroscopic Data for **N-Nonyldeoxynojirimycin**

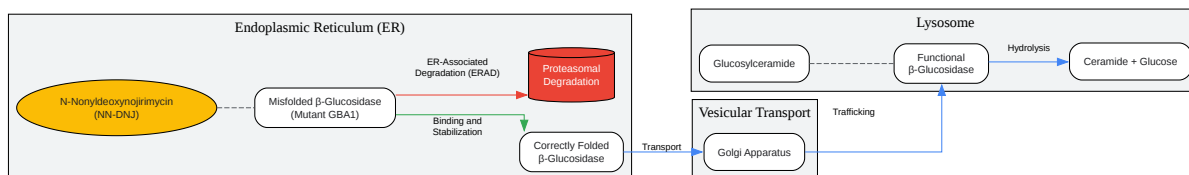
Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the protons of the piperidine ring, the hydroxymethyl group, and the nonyl chain. The integration of the signals will confirm the ratio of protons in the molecule.
$^{13}\text{C}$ NMR	Resonances for the five carbons of the piperidine ring, the hydroxymethyl carbon, and the nine carbons of the nonyl chain.
Mass Spectrometry (ESI-MS)	A prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z$ 290.23.

## Biological Signaling Pathways

**N-Nonyldeoxynojirimycin's** therapeutic potential stems from its interaction with specific cellular pathways. Two of its most well-documented mechanisms of action are its role as a chemical chaperone in Gaucher disease and its inhibition of ER  $\alpha$ -glucosidases, which is relevant for antiviral therapies.

## Mechanism as a Chemical Chaperone in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the gene encoding the enzyme  $\beta$ -glucosidase (GBA1), leading to its misfolding and degradation in the endoplasmic reticulum (ER). NN-DNJ can act as a pharmacological chaperone to rescue the function of certain mutant forms of  $\beta$ -glucosidase.



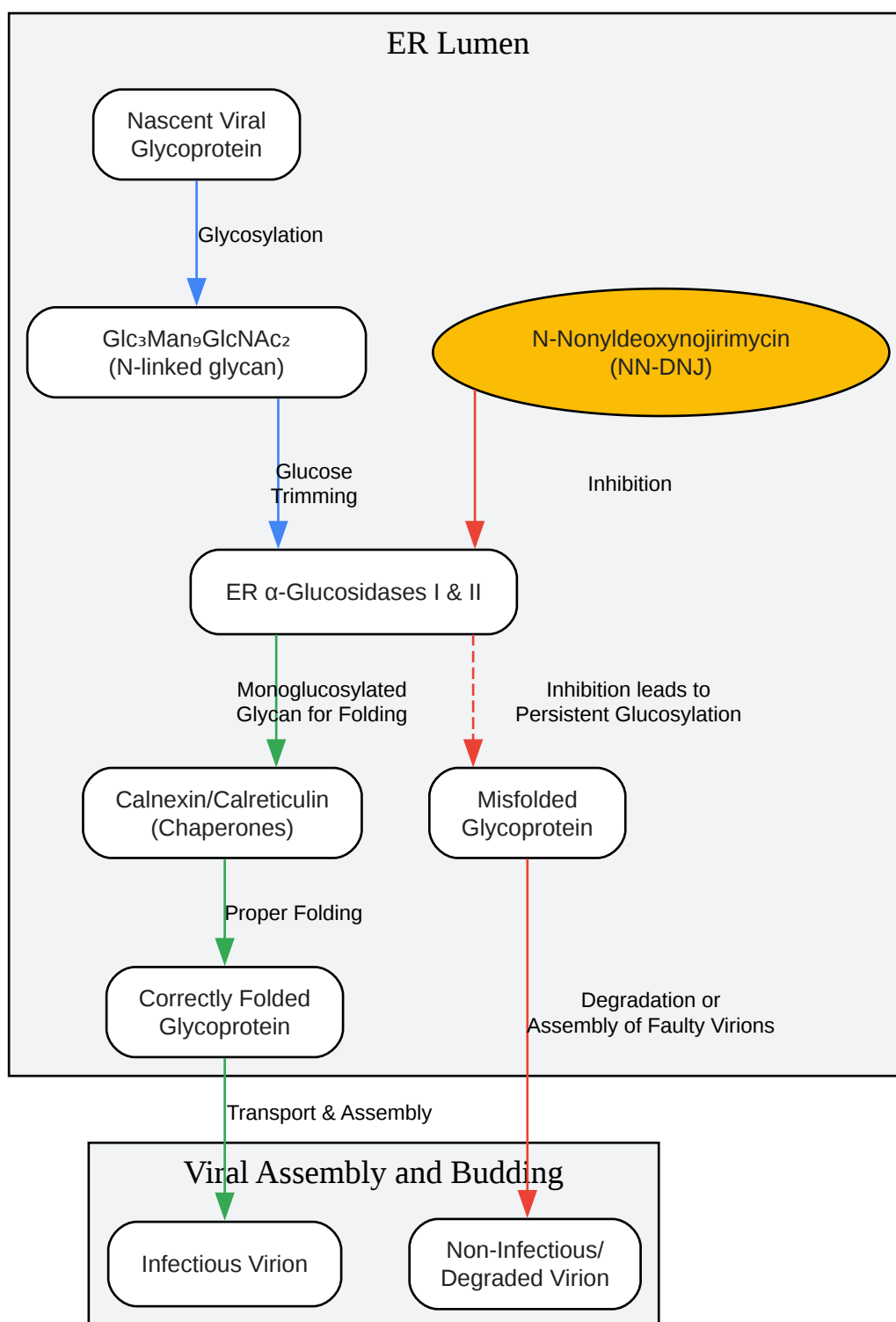
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**Figure 1.** Chaperone activity of NN-DNJ in Gaucher disease.

As depicted in Figure 1, NN-DNJ binds to the misfolded  $\beta$ -glucosidase in the ER, stabilizing its conformation. This allows the enzyme to pass the ER's quality control system and be transported to the lysosome, where it can carry out its function of hydrolyzing glucosylceramide.

## Inhibition of ER $\alpha$ -Glucosidases and N-linked Glycosylation

Many viruses, including influenza and hepatitis C, rely on the host cell's machinery for proper folding and maturation of their envelope glycoproteins. This process, known as N-linked glycosylation, involves the trimming of glucose residues by ER-resident  $\alpha$ -glucosidases I and II. NN-DNJ is a potent inhibitor of these enzymes.



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## References

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